molecular formula C13H11FN2S B14911498 2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile

2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile

Cat. No.: B14911498
M. Wt: 246.31 g/mol
InChI Key: KYGAULPNYVINBA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile is a complex organic compound that features a fluorinated benzonitrile core with a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.

Scientific Research Applications

2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzonitrile: A simpler compound with similar fluorinated benzonitrile structure.

    3-Methylthiophene: A thiophene derivative with similar sulfur-containing ring structure.

Uniqueness

2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile is unique due to its combination of a fluorinated benzonitrile core and a thiophene derivative. This combination imparts specific electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H11FN2S

Molecular Weight

246.31 g/mol

IUPAC Name

2-fluoro-6-[(3-methylthiophen-2-yl)methylamino]benzonitrile

InChI

InChI=1S/C13H11FN2S/c1-9-5-6-17-13(9)8-16-12-4-2-3-11(14)10(12)7-15/h2-6,16H,8H2,1H3

InChI Key

KYGAULPNYVINBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CNC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

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